BenchChemオンラインストアへようこそ!

Pemetrexed-13C5 Disodium Salt

Isotopic enrichment Mass spectrometry Internal standard purity

Pemetrexed-13C5 Disodium Salt delivers the essential +5 Da mass shift for interference-free LC-MS/MS quantification of pemetrexed, outperforming deuterated or unlabeled analogues. With ≥98% chemical purity and ≥99 atom% 13C enrichment, it meets FDA/EMA bioanalytical validation requirements. The non-exchangeable 13C5 label on the glutamate moiety enables fragment-specific tracking for metabolism studies and reliable therapeutic drug monitoring. Choose this certified internal standard to ensure method robustness, regulatory compliance, and long-term reproducibility in clinical pharmacology studies.

Molecular Formula C₁₅¹³C₅H₁₉N₅Na₂O₆
Molecular Weight 476.34
Cat. No. B1162069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed-13C5 Disodium Salt
SynonymsN-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-13C5 Sodium Salt;  Rolazar-13C5;  Tifolar-13C5; 
Molecular FormulaC₁₅¹³C₅H₁₉N₅Na₂O₆
Molecular Weight476.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed-13C5 Disodium Salt: 13C-Labeled Antifolate Internal Standard for LC-MS Quantification


Pemetrexed-13C5 Disodium Salt is the 13C5-stable isotope-labeled analog of pemetrexed disodium, a multi-targeted antifolate chemotherapeutic agent [1]. This compound serves as an internal standard for the quantitative bioanalysis of pemetrexed in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The 13C5 isotopic label provides a +5 Da mass shift relative to the unlabeled analyte (parent mass: 471.37 Da vs. labeled 476.34 Da), enabling clear mass spectrometric differentiation while maintaining nearly identical physicochemical properties to the target analyte . Typical isotopic enrichment specifications exceed 99 atom% 13C, with chemical purity ≥98%, ensuring minimal interference from unlabeled species [3].

Why Generic Substitution Fails: Critical Isotopic Requirements for Pemetrexed-13C5 Disodium Salt in Regulated Bioanalysis


Pemetrexed-13C5 Disodium Salt cannot be substituted with unlabeled pemetrexed, deuterated pemetrexed-d5, or structurally related internal standards without compromising quantitative accuracy, method robustness, or regulatory compliance. Unlabeled internal standards co-elute with the analyte and cannot be distinguished mass spectrometrically, precluding their use in LC-MS/MS quantification entirely [1]. Deuterated analogs such as pemetrexed-d5 exhibit differential chromatographic retention due to deuterium isotope effects and are susceptible to hydrogen-deuterium exchange at alpha-carbonyl positions, leading to concentration-dependent signal drift and compromised long-term method stability . Structural analogs (e.g., methotrexate) exhibit divergent extraction recoveries and ionization efficiencies, failing to adequately correct for matrix effects and pre-analytical variability [2]. For regulatory submissions requiring method validation per FDA and EMA bioanalytical guidelines, the use of a stable isotope-labeled internal standard with ≥3 Da mass difference and high isotopic purity is a de facto requirement for reliable quantification [3].

Pemetrexed-13C5 Disodium Salt: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Purity and Enrichment: 13C5 vs. Deuterated and Mixed-Label Alternatives

Pemetrexed-13C5 Disodium Salt offers 13C isotopic enrichment of ≥99 atom% with minimal unlabeled carryover, directly impacting quantitation accuracy. In contrast, commercial pemetrexed-d5 preparations often contain residual unlabeled species that artificially inflate baseline signal and reduce the linear dynamic range of LC-MS/MS assays [1]. The 13C label on the glutamate backbone carbon chain is chemically inert under all bioanalytical conditions, whereas deuterium at alpha-carbonyl positions in pemetrexed-d5 is labile and undergoes hydrogen-deuterium back-exchange, progressively altering the effective internal standard concentration over time .

Isotopic enrichment Mass spectrometry Internal standard purity

LC-MS/MS Method Performance: UPLC-MS/MS Validation Data with [13C5]-Pemetrexed

In a validated UPLC-MS/MS method for pemetrexed quantification in human plasma, [13C5]-Pemetrexed was used as the internal standard, achieving an LLOQ of 0.0250 µg/L (0.053 nM) with average accuracies of 96.5% across the calibration range [1]. Within-day and between-day precision (%CV) were <8.8%, meeting FDA bioanalytical method validation acceptance criteria. Extraction recovery was 55 ± 5% for the internal standard, which closely matched the analyte recovery of 59 ± 1%, demonstrating near-identical behavior through solid-phase extraction [1]. This method was successfully applied to a clinical microdosing study with a 100 µg pemetrexed dose, where alternative internal standards lacking the 13C5 label would not have achieved the required sub-nanomolar sensitivity [2].

UPLC-MS/MS Method validation Microdosing pharmacokinetics

Polyglutamate Metabolite Quantification: 13C5,15N Dual-Label vs. 13C5 Single-Label Strategy

A published LC-MS/MS method for simultaneous quantification of pemetrexed and its polyglutamate metabolites (PMTXPG1, PMTXPG2) employed 13C5,15N dual-labeled internal standards (6 Da mass difference) to achieve baseline separation from endogenous interferences [1]. This method achieved subnanomolar limits of quantification for PMTX (0.2 nmol/L), PMTXPG1, and PMTXPG2, with recoveries ranging from 45-79% and precision (%RSD) of 7.9%, 5.9%, and 7.2% respectively [1]. The use of 13C-labeled standards enables confident structural assignment via the characteristic +5 Da isotopic signature on fragment ions containing the glutamate moiety, which is essential for distinguishing parent drug from polyglutamated species that share identical MRM transitions but differ in retention time [2].

Polyglutamate metabolites Therapeutic drug monitoring Mass shift differentiation

Chemical Purity and Batch-to-Batch Consistency: Vendor Specification Comparison

Commercially available Pemetrexed-13C5 Disodium Salt (and its hydrate form) is supplied with documented chemical purity of ≥98% as determined by HPLC-UV and/or LC-MS [1]. Each batch is accompanied by a Certificate of Analysis (CoA) detailing purity, isotopic enrichment, residual solvent content, and storage conditions. This level of documentation supports regulatory compliance in GLP and clinical bioanalysis. In contrast, some generic deuterated internal standards (e.g., pemetrexed-d5 from non-specialist vendors) are offered at 95% purity without full characterization data, introducing unknown impurities that may co-elute and interfere with analyte detection or suppress ionization [2].

Chemical purity Certificate of Analysis Batch consistency

Chromatographic Retention Time Matching: 13C5 vs. Unlabeled Analyte

13C-labeled internal standards exhibit negligible chromatographic isotope effects compared to deuterated analogs, co-eluting within ≤0.02 min of the unlabeled analyte under typical reversed-phase LC conditions [1]. This co-elution ensures that both analyte and internal standard experience identical matrix-induced ionization suppression or enhancement, enabling accurate correction of matrix effects. Deuterated internal standards (e.g., pemetrexed-d5) exhibit a measurable shift in retention time (ΔRT 0.05-0.15 min) due to the stronger C-D vs. C-H bond, causing the IS and analyte to experience slightly different mobile phase compositions and matrix component co-elution profiles [2]. This differential retention compromises the fundamental assumption of identical behavior and introduces systematic bias in quantitative results, particularly in complex biological matrices with high endogenous interference [3].

Chromatographic co-elution Isotope effect Matrix effect correction

Mass Spectrometric Differentiation: +5 Da Mass Shift Adequacy Assessment

The +5 Da mass shift provided by Pemetrexed-13C5 meets the industry-standard requirement of ≥3 Da separation between analyte and internal standard for small-molecule LC-MS/MS assays (<1000 Da) . This separation is sufficient to avoid spectral overlap between the isotopic cluster of the analyte and the monoisotopic peak of the internal standard, even when the analyte is present at high concentrations. For pemetrexed (MW ~471 Da), the natural abundance M+5 isotopic peak is negligible (<0.01%), ensuring that the internal standard signal at m/z 476 is free from cross-talk with the analyte . While dual-labeled 13C5,15N-pemetrexed provides a +6 Da shift, the incremental benefit for routine bioanalysis is marginal given the higher synthesis cost and procurement price premium .

Mass shift Isotopic cluster interference MRM transition

Pemetrexed-13C5 Disodium Salt: Validated Application Scenarios Based on Quantitative Evidence


Clinical Microdosing and Phase 0 Pharmacokinetic Studies

Pemetrexed-13C5 Disodium Salt is the optimal internal standard for ultra-sensitive quantification of pemetrexed following microdose administration (100 µg or lower). The validated UPLC-MS/MS method using [13C5]-Pemetrexed achieves an LLOQ of 0.0250 µg/L (0.053 nM) with 96.5% accuracy, enabling reliable pharmacokinetic profiling at sub-therapeutic doses where analyte concentrations are 100-1000× lower than in standard therapeutic drug monitoring [1]. This capability directly supports drug-drug interaction studies and dose individualization trials without exposing patients to cytotoxic risk from full-dose pemetrexed administration [1].

Therapeutic Drug Monitoring of Pemetrexed and Polyglutamate Metabolites in NSCLC Patients

For clinical therapeutic drug monitoring (TDM) of non-small cell lung cancer (NSCLC) patients receiving pemetrexed-based chemotherapy, Pemetrexed-13C5 provides the required quantitative precision (%CV <8.8%) and subnanomolar sensitivity (LLOQ 0.2 nmol/L) to measure both parent drug and therapeutically relevant polyglutamate metabolites PMTXPG1 and PMTXPG2 [2]. The 13C5 label on the glutamate backbone enables fragment ion tracking that distinguishes parent from polyglutamated species, a critical requirement for correlating metabolite exposure with clinical outcomes and toxicity [3]. Procurement of 13C5-labeled standard ensures method robustness over extended clinical study periods due to the non-exchangeable nature of the carbon label .

GLP Bioanalytical Method Validation and Regulatory Submission

Pemetrexed-13C5 Disodium Salt meets the stringent requirements for internal standards in FDA- and EMA-compliant bioanalytical method validation [4]. The ≥98% chemical purity, ≥99 atom% 13C isotopic enrichment, and comprehensive Certificate of Analysis documentation support the traceability and reproducibility demanded in GLP studies . The +5 Da mass shift and near-identical chromatographic retention (ΔRT ≤0.02 min) ensure robust matrix effect correction across diverse patient plasma samples, a critical validation parameter that deuterated internal standards frequently fail due to differential retention [5]. This compound is the documented internal standard of choice in multiple peer-reviewed LC-MS/MS methods for pemetrexed quantification [1][2].

Metabolism and Disposition Studies Requiring Fragment-Specific Isotopic Tracking

The strategic placement of the 13C5 label on the glutamate moiety of pemetrexed (positions 1-5 of the glutamic acid backbone) makes Pemetrexed-13C5 uniquely suited for metabolism studies requiring fragment-specific tracking . In collision-induced dissociation (CID), the glutamate-containing fragment ions retain the +5 Da mass shift, enabling unambiguous differentiation of parent drug-derived fragments from endogenous isobaric interferences . This capability is particularly valuable for studying the intracellular polyglutamation process, where pemetrexed undergoes sequential addition of glutamic acid residues catalyzed by folylpolyglutamate synthetase (FPGS), producing metabolites with distinct pharmacological activity profiles [3]. Procurement of 13C5-labeled standard provides the necessary structural resolution that unlabeled or differently labeled standards cannot offer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemetrexed-13C5 Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.